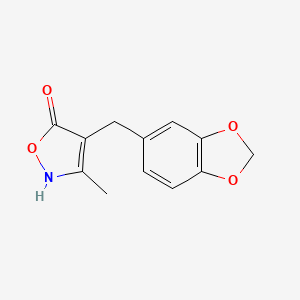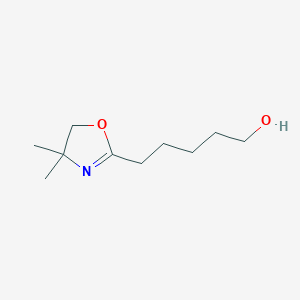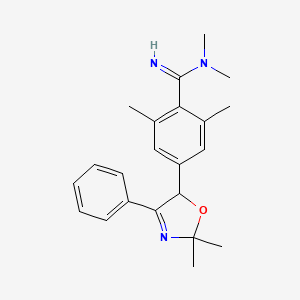
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of oxazole and benzimidamide moieties, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include phenylacetic acid derivatives, dimethylamine, and various catalysts to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemical processes.
Mécanisme D'action
The exact mechanism of action for 4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N,2,6-tetramethylbenzimidamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,2-Dimethyl-4-phenyl-2,5-dihydrooxazol-5-yl)-N,N-dimethylaniline: Shares a similar oxazole structure but differs in the amine group.
Methyl (2,2-dimethyl-4-phenyl-2,5-dihydro-1,3-oxazol-5-yl)acetate: Another compound with a similar oxazole ring but different functional groups.
Propriétés
Formule moléculaire |
C22H27N3O |
|---|---|
Poids moléculaire |
349.5 g/mol |
Nom IUPAC |
4-(2,2-dimethyl-4-phenyl-5H-1,3-oxazol-5-yl)-N,N,2,6-tetramethylbenzenecarboximidamide |
InChI |
InChI=1S/C22H27N3O/c1-14-12-17(13-15(2)18(14)21(23)25(5)6)20-19(24-22(3,4)26-20)16-10-8-7-9-11-16/h7-13,20,23H,1-6H3 |
Clé InChI |
JUDBWAJAHHSAAK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=N)N(C)C)C)C2C(=NC(O2)(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


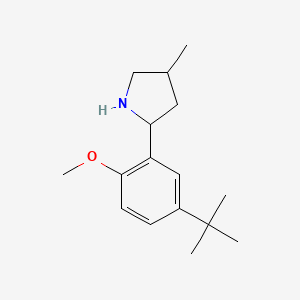
![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
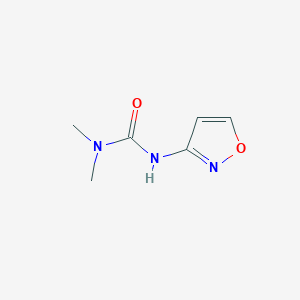
![3-(4-Fluorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876415.png)
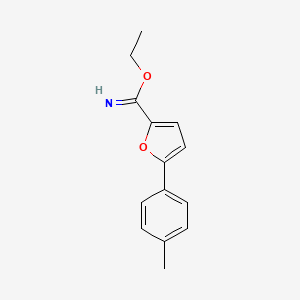
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)

![6-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12876433.png)

![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
